Phospholane-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
403664-94-8 |
|---|---|
Molecular Formula |
C5H8NP |
Molecular Weight |
113.10 g/mol |
IUPAC Name |
phospholane-1-carbonitrile |
InChI |
InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2 |
InChI Key |
UPNWEDKPLUAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(C1)C#N |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles of Phospholane 1 Carbonitrile
Complexation Behavior of Phospholane-1-carbonitrile with Transition Metals
This compound possesses two distinct potential donor sites: the soft phosphorus atom of the phospholane (B1222863) ring and the nitrogen atom of the nitrile group. wikipedia.orgtcichemicals.com This dual functionality allows for varied and complex interactions with transition metals. The behavior of the ligand is dictated by the interplay between the metal center's properties and the ligand's inherent steric and electronic characteristics.
Phosphine (B1218219) ligands are fundamental in coordination chemistry and are typically classified as monodentate, L-type ligands that bind to a metal center through a single phosphorus atom. tcichemicals.comalfachemic.com In the case of this compound, the primary and most expected mode of coordination is through the lone pair of electrons on the phosphorus atom.
However, the presence of the nitrile group introduces the possibility of bidentate P,N-coordination, where both the phosphorus and the nitrile nitrogen bind to the same metal center. This would classify it as a chelating ligand. Nitriles are also known to coordinate to transition metals, although they are generally considered weak or labile ligands. wikipedia.org The propensity for monodentate versus bidentate coordination depends on several factors, including the nature of the transition metal, its oxidation state, and the steric environment of the ligand itself. For instance, a metal center with available coordination sites and a preference for nitrogen donors might favor the bidentate mode, leading to the formation of a stable chelate ring. Conversely, steric hindrance around the phosphorus or metal center could favor monodentate coordination.
| Coordination Mode | Donor Atom(s) | Key Characteristics | Influencing Factors |
| Monodentate | Phosphorus (P) | - Acts as a classic phosphine ligand. alfachemic.com- Nitrile group remains non-coordinated.- Flexible coordination geometry. | - Steric bulk on the phospholane ring.- Presence of other strongly coordinating ligands.- Metal ions with lower coordination numbers. numberanalytics.com |
| Bidentate (Chelating) | Phosphorus (P) and Nitrogen (N) | - Forms a chelate ring with the metal center.- Potentially hemilabile behavior, where the weaker nitrile bond can dissociate and re-associate. uniovi.es- More rigid coordination geometry. | - Metal ions with a high affinity for N-donors.- Favorable chelate ring size.- Low concentration of competing ligands. |
The nitrile group, while a weaker donor than the phosphine, significantly influences the electronic properties and stability of the resulting metal complex. nih.govunibo.it Nitriles are primarily σ-donors but can also act as weak π-acceptors. wikipedia.org This electronic interaction can be observed spectroscopically. Upon coordination to a metal, the C≡N stretching frequency (ν(C≡N)) in the infrared (IR) spectrum often shifts to a higher wavenumber, although decreases have also been noted and attributed to π-back-donation. nih.gov Similarly, the chemical shift of the nitrile carbon in ¹³C NMR spectra is also affected by coordination. nih.gov
The coordination of the nitrile group can stabilize certain geometries and oxidation states of the metal center. In a bidentate P,N-chelation mode, the nitrile group helps to enforce a more rigid geometry around the metal, which can be crucial for stereocontrol in catalysis. csbsju.edu However, because the metal-nitrile bond is often labile, it can dissociate to open a coordination site for a substrate, a property known as hemilability. uniovi.es This dissociation is a key feature in many catalytic cycles, allowing for substrate binding and subsequent product release. The stability of the metal-nitrile bond is influenced by the electronic properties of both the metal and the nitrile's substituent. unibo.it
| Spectroscopic Probe | Observation upon Coordination | Implication |
| Infrared (IR) Spectroscopy | Shift in ν(C≡N) stretching frequency. nih.gov | Indicates direct interaction of the nitrile group with the metal center. The direction of the shift provides insight into the σ-donor/π-acceptor balance. nih.gov |
| ¹³C NMR Spectroscopy | Change in the chemical shift (Δδ) of the nitrile carbon. nih.gov | Reflects the change in electron density at the nitrile upon charge donation to the metal. nih.gov |
| X-ray Crystallography | Measurable Metal-Nitrogen (M-N) bond distance. nih.gov | Provides definitive proof of coordination and precise geometric information about the complex. |
Stereochemical Control in Metal Complexation
One of the most powerful applications of phospholane-based ligands is in asymmetric catalysis, where the ligand's chirality is transferred to the products of a chemical reaction. nih.govjst.go.jpresearchgate.net The rigid five-membered ring of the phospholane structure is highly effective at creating a well-defined chiral environment around the metal center. google.comgoogle.com
Chirality can be introduced into phospholane ligands by placing stereocenters on the carbon backbone of the phospholane ring. A prominent example is the DuPhos family of ligands, which feature two chiral centers at the 2 and 5 positions of the phospholane ring. google.com.na When these chiral phospholanes are used to form transition metal complexes, they create a chiral pocket around the metal's active site. This chiral environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. researchgate.net The high degree of conformational rigidity in the phospholane ring is key to achieving high levels of enantioselectivity. nih.gov
An alternative and powerful strategy for inducing chirality is to have the phosphorus atom itself as the stereogenic center. nih.govbohrium.com Such ligands are known as P-chiral or P-chirogenic. nih.govtcichemicals.com In this compound, if the phosphorus atom bears three different substituents (the two carbons of the ring being considered as part of a single bidentate group, and the nitrile-bearing carbon) and is part of a chiral molecule, it can be P-chiral. The development of P-chiral ligands like DIPAMP and TangPhos has been pivotal in asymmetric catalysis. bohrium.comtcichemicals.com
The substituents on the P-chiral phosphorus atom create a highly asymmetric environment that directly influences how a substrate approaches and coordinates with the metal catalyst. tcichemicals.com The steric bulk of these substituents can be represented by a quadrant diagram, which helps predict how the ligand will control the stereochemical outcome of a reaction. tcichemicals.com The rigidity of the phospholane ring, combined with the chirality at the phosphorus atom, severely restricts the conformational freedom of the metal complex, leading to exceptionally high enantioselectivities in many catalytic reactions, such as asymmetric hydrogenation. nih.govbohrium.com
Rational Ligand Design for Tailored Catalytic Performance
The effectiveness of a phosphine ligand in a catalytic reaction depends on a delicate balance of its steric and electronic properties. tcichemicals.comnih.gov Rational ligand design aims to modify the ligand structure to optimize these properties for a specific chemical transformation. google.comcapes.gov.br For a ligand like this compound, several aspects can be tuned.
Modifying the substituents on the phospholane ring can alter the steric hindrance around the metal center, which is often quantified by the ligand's cone angle. tcichemicals.comacs.org This can influence both the activity of the catalyst and the selectivity of the reaction. The electronic nature of the ligand—whether it is electron-rich or electron-poor—also plays a critical role. Electron-rich phosphines generally enhance the rate of oxidative addition in catalytic cycles, a key step in many cross-coupling and hydrogenation reactions. tcichemicals.comnih.gov
The incorporation of the nitrile group in this compound is a prime example of rational design. This functional group could be used to:
Create a hemilabile P,N-ligand: The labile nitrile end can reversibly bind to the metal, opening up a coordination site for the substrate when needed. uniovi.es
Introduce a secondary interaction site: The nitrile could form hydrogen bonds or other non-covalent interactions with the substrate, helping to orient it correctly for the catalytic transformation.
Anchor the complex: The nitrile group could be used to immobilize the catalyst on a solid support.
By systematically modifying the phospholane backbone and incorporating functional groups like the nitrile, chemists can develop new generations of ligands with tailored properties for enhanced catalytic performance in a wide array of asymmetric reactions. google.comacs.org
Electronic and Steric Tuning of Phospholane-Nitrile Ligands
The efficacy of a ligand in a metal complex is governed by its electronic and steric properties, which can be systematically modified or "tuned" to achieve desired reactivity and selectivity. For phospholane-nitrile ligands, tuning involves modifying the phospholane ring and considering the electronic influence of the nitrile group.
Electronic Tuning
The electronic character of phospholane-nitrile ligands is a product of the interplay between the σ-donating phosphorus center and the electron-withdrawing nitrile group.
Phosphorus Donor: The phosphorus atom in a phospholane ring is typically sp³ hybridized and acts as a σ-donor. nih.gov Its basicity is a key electronic parameter. The electron-withdrawing nature of the nitrile group (-C≡N) directly attached to the phosphorus is expected to decrease the electron density on the phosphorus atom, reducing its σ-basicity compared to a simple alkylphospholane. vulcanchem.com
Nitrile Group: The nitrile moiety can also participate in coordination. While often considered a spectator, the nitrogen lone pair can bind to a metal center, allowing the ligand to function in a chelating P,N-bidentate fashion. Nitrile groups are known to be feasible coordinating ligands in their own right. uni-regensburg.de
Tuning Strategies: Electronic properties can be adjusted by introducing substituents on the carbon backbone of the phospholane ring. Electron-donating groups (like alkyls) would increase the electron density on the phosphorus, enhancing its donor strength, while electron-withdrawing groups would have the opposite effect.
Steric Tuning
Steric hindrance is a critical factor in controlling substrate access to a metal center and influencing the stability of coordination geometries.
Phospholane Backbone: The five-membered phospholane ring provides a rigid and predictable scaffold. This rigidity limits the number of accessible conformations, which can be a powerful tool in asymmetric catalysis for enforcing a specific chiral environment around the metal. google.com
Substituent Effects: The primary method for steric tuning is the addition of bulky substituents to the carbon atoms of the phospholane ring. This is a well-established strategy in highly successful phospholane-based ligands like DuPHOS and BPE, where substituents on the 2 and 5 positions create a defined chiral pocket. researchgate.net For this compound, substituents at the 2, 3, 4, or 5 positions would similarly control the steric environment.
The following table summarizes the principles of tuning these ligands.
| Tuning Parameter | Method of Modification | Predicted Effect | Governing Principle |
|---|---|---|---|
| Electronic Properties (P-center basicity) | Addition of electron-donating groups (e.g., -CH₃, -OCH₃) to the phospholane ring. | Increases electron density and σ-donor strength of phosphorus. | Inductive Effect |
| Electronic Properties (P-center basicity) | Addition of electron-withdrawing groups (e.g., -CF₃, -Ph) to the phospholane ring. | Decreases electron density and σ-donor strength of phosphorus. | Inductive/Resonance Effect |
| Steric Properties (Bulk) | Introduction of substituents (e.g., methyl, phenyl) at C2, C3, C4, C5 positions. | Increases steric hindrance around the metal center, influencing substrate approach. | Steric Shielding |
| Chelation Properties | Modification of the linker between P and N donors (if not directly bonded). | Alters the chelate ring size and resulting bite angle. | Geometric Constraint |
Quantification of Ligand Parameters: Bite Angle and Buried Volume
To move beyond qualitative descriptions, chemists use quantitative descriptors to characterize ligands. For chelating phosphines, the bite angle and buried volume are two of the most important steric parameters. taylorandfrancis.comrsc.org
Bite Angle (β)
The bite angle is a geometric parameter defined as the angle formed by the two donor atoms of a chelating ligand and the central metal atom (P-M-N for a phospholane-nitrile ligand). wikipedia.org This angle is largely dictated by the natural bite angle (βn), which is the preferred chelation angle determined by the ligand's backbone geometry, independent of the metal's preferences. wikipedia.orgresearchgate.net The bite angle has a profound impact on the geometry of the metal complex and, consequently, its catalytic activity and selectivity. wikipedia.orgresearchgate.net
In a study of closely related pyridine-phospholane ligands, intramolecular cyclization of a phosphaalkene precursor to form the phospholane ring resulted in a significant change in the ligand's geometry and its coordination to a ruthenium center. This transformation provides insight into the typical bite angles of P,N phospholane chelates. The formation of the flexible P-C single bond in the phospholane ring allows the bite angle to open up compared to the more constrained precursor. nih.gov
| Ligand Type (Analogue) | Chelate Ring Size | P-Ru-N Bite Angle (°) | Reference |
|---|---|---|---|
| Pyridine-Phosphaalkene | 5-membered | 80.23° | nih.gov |
| Pyridine-Phospholane | 5-membered | ~85° | nih.gov |
Buried Volume (%Vbur)
Percent buried volume is a more sophisticated measure of a ligand's steric impact. It calculates the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. rsc.org Unlike the Tolman cone angle, which is a simplified 2D projection, buried volume provides a 3D assessment of the steric environment directly at the metal center. nih.gov It has been shown to be a powerful predictor of catalytic activity and even the ligation state of the metal. nih.govucla.edu
A key insight is that cone angle and buried volume are not interchangeable; a ligand can have a large cone angle (indicating remote steric bulk) but a low buried volume (indicating less crowding near the metal), a combination often found in effective catalysts. nih.gov For conformationally flexible ligands, the minimum percent buried volume [%Vbur(min)], which quantifies the sterics of the least-hindered accessible conformer, can be a particularly insightful parameter. ucla.edu
The specific buried volume of this compound would need to be determined using computational modeling, typically with density functional theory (DFT) on a model metal complex (e.g., [ligand]-PdCl₂). nih.gov
| Ligand Parameter | Definition | Significance | Method of Determination |
|---|---|---|---|
| Bite Angle (β) | The L-M-L angle in a chelated complex (e.g., P-M-N). wikipedia.org | Influences complex geometry, stability, and catalytic selectivity. taylorandfrancis.com | X-ray Crystallography, Computational Modeling |
| Buried Volume (%Vbur) | Percentage of the coordination sphere volume occupied by the ligand. rsc.org | Quantifies steric bulk directly at the metal center; correlates with reactivity. nih.govucla.edu | Computational Modeling from 3D coordinates |
| Cone Angle (θ) | The apex angle of a cone, centered on the metal, that encloses the ligand. umb.edu | A classic, simpler measure of steric bulk, sensitive to remote hindrance. nih.gov | Computational Modeling, Physical Models |
Catalytic Applications of Phospholane 1 Carbonitrile and Its Derivatives
Asymmetric Catalysis Employing Phospholane-Nitrile Ligands
The introduction of a nitrile group to a phospholane (B1222863) ligand, as in the theoretical "Phospholane-Nitrile" ligands, could impart unique electronic properties. However, the practical application of such specific ligands is not widely reported. Instead, the field has been dominated by other derivatives, particularly chiral bis(phospholane) ligands, which have proven to be highly effective in a range of asymmetric reactions. The principles of their reactivity and stereochemical control provide a strong basis for understanding the potential of related structures.
The enantioselective hydrogenation of prochiral olefins and ketones is a cornerstone of asymmetric catalysis, providing direct access to chiral molecules. Rhodium and Ruthenium complexes of chiral phospholane ligands, such as the DuPHOS and BPE families, are among the most successful catalysts for this transformation. researchgate.netresearchgate.net These C2-symmetric bis(phospholane) ligands create a well-defined and rigid chiral environment around the metal center, leading to exceptional levels of enantioselectivity for a broad range of substrates. researchgate.netjst.go.jp
Rhodium complexes bearing these ligands are particularly effective for the asymmetric hydrogenation of enamides, itaconic acids, and dehydroamino acid derivatives, often achieving enantiomeric excesses (ee) greater than 99%. researchgate.netscispace.com For instance, rhodium complexes with hydroxyl-functionalized bisphospholanes have demonstrated high enantioselectivity in the hydrogenation of dehydroamino acid and itaconic acid derivatives, with some reactions proceeding with excellent conversion and enantioselectivity even in aqueous media. scispace.com The modular nature of these ligands allows for fine-tuning of the catalyst to suit specific substrates. researchgate.netjst.go.jp
| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Conversion | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / (R,R)-Me-DuPHOS | >99% | 100% | researchgate.net |
| Dimethyl Itaconate | [Rh(COD)2]BF4 / (R,R)-Me-BPE | >99% | 100% | researchgate.net |
| Itaconic Acid | Rhodium complex with hydroxyl bisphospholane | >99% | 100% (in water) | scispace.com |
| N-Acetyl α-arylenamides | (R,R)-Me-BPE-Rh | >95% | Not specified | researchgate.net |
Table 1: Performance of Phospholane Derivatives in Enantioselective Hydrogenation. This table showcases the high enantioselectivities achieved with various phospholane ligands in the asymmetric hydrogenation of different unsaturated substrates.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic carbon-carbon and carbon-heteroatom bonds. Chiral phospholane ligands have been instrumental in advancing this field. mdpi.com Both mono- and diphosphine ligands based on the phospholane scaffold have been developed and shown to induce high enantioselectivity. mdpi.comresearchgate.net
Functionalized chiral diazaphospholanes have been successfully employed as ligands in palladium-catalyzed AAA reactions. pnas.org For example, amino acid-functionalized diazaphospholanes have demonstrated excellent enantioselectivity in the allylic alkylation of 1,3-dimethylallyl acetate. pnas.org The modularity of these ligands, allowing for combinatorial development, highlights the potential for creating highly specialized catalysts. pnas.org Monophosphine phospholane ligands bearing carboxylic acid groups have also been investigated, suggesting that secondary interactions can play a role in stabilizing the catalytic intermediates and influencing selectivity. mdpi.com
| Allylic Substrate | Nucleophile | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield | Reference |
| 1,3-Dimethylallyl acetate | Dimethylmalonate | [Pd(allyl)Cl]2 / Alanine-functionalized diazaphospholane | 92% | 67% | pnas.org |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethylmalonate | Pd precursor / Monophosphine L5 with carboxylic group | 73% | 90% | mdpi.com |
Table 2: Application of Phospholane Derivatives in Asymmetric Allylic Alkylation. This table presents examples of phospholane-based ligands used in Pd-catalyzed AAA reactions, indicating the achieved enantioselectivity and yield.
The utility of chiral phospholane derivatives extends beyond hydrogenation and allylic alkylation to other important asymmetric transformations. While specific examples involving phospholane-nitrile ligands are scarce, the broader family of phospholane-based ligands has seen application in cycloadditions and conjugate additions.
Ruthenium complexes containing iminophosphorane–phosphine (B1218219) ligands derived from 2-diphenylphosphino-1-phenyl-phospholane have been studied as catalysts in Diels-Alder cycloaddition reactions. These catalysts, while showing moderate diastereo- and enantioselectivities in the reaction between acrolein and cyclopentadiene, demonstrate the potential of functionalized phospholanes in Lewis acid catalysis.
Phosphine-catalyzed cascade reactions, such as the Michael addition/[4+2] cycloaddition of allenoates and 2-arylidene-1,3-indanediones, represent another area where phosphine catalysis is crucial. While not specifying phospholane-nitrile, these reactions highlight the role of phosphines in initiating complex bond-forming sequences. researchgate.net The development of chiral phospholane-based catalysts for such cascade reactions remains an active area of research.
Spectroscopic and Structural Elucidation Methodologies for Phospholane 1 Carbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of Phospholane-1-carbonitrile in solution. The combination of ¹H, ¹³C, and ³¹P NMR experiments offers a complete picture of the molecule's atomic framework.
¹H, ¹³C, and ³¹P NMR for Comprehensive Structural Characterization
The NMR spectra of this compound provide detailed information about its constituent atoms and their chemical environments.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the signals for the hydrogen atoms on the saturated five-membered phospholane (B1222863) ring. Typically, these appear as multiplets in the aliphatic region due to complex spin-spin coupling with each other and with the phosphorus atom.
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for the methylene (B1212753) carbons of the phospholane ring and the carbon of the nitrile group. The chemical shifts and the C-P coupling constants are diagnostic for the ring structure and the electronic influence of the substituents on the phosphorus atom. libretexts.org
³¹P NMR Spectroscopy : As phosphorus is a heteroatom with a 100% natural abundance of the NMR-active ³¹P isotope, ³¹P NMR is particularly informative. libretexts.org It provides a direct probe into the electronic environment of the phosphorus center. The chemical shift for this compound is influenced by the ring strain and the electron-withdrawing nature of the cyano group. vulcanchem.com In related phospholane systems, ³¹P chemical shifts can vary significantly depending on the substituents and the oxidation state of the phosphorus atom. acs.orgresearchgate.net Proton-decoupled ³¹P NMR spectra typically show a singlet, simplifying the analysis, while proton-coupled spectra can reveal complex splitting patterns due to J-coupling with adjacent protons. huji.ac.ilblogspot.com
A summary of expected NMR data, based on the analysis of related phospholane structures, is presented below.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |
| ¹H | 1.5 - 2.5 | Multiplets (due to H-H and H-P coupling) |
| ¹³C | 20 - 40 (Ring CH₂), 115 - 125 (CN) | Doublets (due to C-P coupling) for ring carbons |
| ³¹P | Variable; influenced by substituents | Singlet (¹H decoupled) or Multiplet (¹H coupled) |
Dynamic NMR Spectroscopy for Investigating Stereochemical Inversion and Conformational Dynamics
This compound possesses a stereogenic phosphorus center, which is subject to pyramidal inversion. Dynamic NMR (DNMR) spectroscopy, specifically variable temperature (VT) NMR, is a powerful technique to study this stereochemical non-rigidity. acs.orgfigshare.comfigshare.com
By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals from diastereotopic nuclei (e.g., protons on the phospholane ring). At low temperatures, where the inversion is slow on the NMR timescale, separate signals for the different environments are observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at high temperatures. These dynamic processes are also characteristic of related chiral phospholane systems. researchgate.net Analysis of the line shape and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the inversion barrier. This provides crucial information on the stereochemical stability of the P-chiral center.
Quantitative ³¹P NMR for Functional Group Analysis through Derivatization
Quantitative ³¹P NMR (qNMR) is a highly accurate method for determining the concentration or purity of phosphorus-containing compounds, leveraging the 100% natural abundance and wide chemical shift range of the ³¹P nucleus. huji.ac.ilspectroscopyonline.comresearchgate.net For certain analyses, derivatization can be employed to enhance detection or to quantify functional groups that are not directly NMR-active but can react with a phosphorus-containing reagent. nih.gov
In the context of analyzing mixtures or reaction products related to this compound, a common strategy involves using a derivatizing agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). nih.govresearchgate.net For instance, if one were to quantify hydroxyl-containing impurities in a sample, these impurities could be reacted with TMDP. This reaction tags the hydroxyl group with a phosphite (B83602) ester moiety, which gives a distinct signal in the ³¹P NMR spectrum in a region well-separated from other phosphorus signals. researchgate.net By using an internal standard with a known concentration, the quantity of the derivatized species, and thus the original functional group, can be accurately determined by integrating the respective signals in the ³¹P NMR spectrum. researchgate.netresearchgate.net This approach provides a powerful tool for quality control and reaction monitoring. spectroscopyonline.com
| Parameter | Expected Value | Significance |
| P-C (ring) bond length | ~1.85 Å | Indicates the covalent radius and bond order within the ring. |
| P-CN bond length | ~1.78 Å | Reflects the nature of the bond between phosphorus and the cyano carbon. |
| C-P-C bond angle | ~95° | Reveals the degree of ring strain and hybridization at the phosphorus atom. |
| Ring Conformation | Envelope or Twist | Describes the puckering of the five-membered ring to alleviate steric strain. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. whitman.edu For this compound (C₅H₈NP, molecular weight ≈ 113.10 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. wikipedia.org Energetically unstable molecular ions tend to break apart in predictable ways. wikipedia.orglibretexts.org For this compound, characteristic fragmentation pathways would likely include:
Loss of the nitrile group: A prominent fragment ion could result from the cleavage of the P-CN bond, leading to a peak at M-26.
Ring cleavage: Fragmentation of the phospholane ring itself can occur, leading to various smaller charged fragments.
Rearrangements: Complex rearrangements, sometimes involving hydrogen transfer, can also occur prior to fragmentation. libretexts.org
Analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for distinguishing it from its isomers. whitman.edu
| Ion | m/z (approx.) | Identity |
| [M]⁺ | 113 | Molecular Ion |
| [M-CN]⁺ | 87 | Loss of nitrile radical |
| [C₄H₈]⁺ | 56 | Fragment from ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. openstax.org The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural motifs.
The most diagnostic absorption would be the stretching vibration of the nitrile (C≡N) group. spcmc.ac.in This typically appears as a sharp, intense band in the region of 2260-2200 cm⁻¹. The presence of this distinct peak is strong evidence for the nitrile functionality. Other important absorptions include:
C-H stretching: Strong bands in the 2960-2850 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the saturated phospholane ring. openstax.org
C-H bending: Absorptions in the 1470-1380 cm⁻¹ range due to the bending vibrations of the methylene groups. spcmc.ac.in
P-C stretching: Weaker absorptions in the fingerprint region (typically below 1000 cm⁻¹) corresponding to the vibrations of the phosphorus-carbon bonds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2200 | Medium to Sharp |
| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |
| Alkane (CH₂) | Bend | 1470 - 1450 | Medium |
Computational and Theoretical Investigations of Phospholane 1 Carbonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
The geometry of Phospholane-1-carbonitrile is predicted to have a puckered envelope or twist conformation for the five-membered ring, which is typical for phospholane (B1222863) systems. The phosphorus atom maintains a pyramidal geometry. The key impact of the nitrile group is the significant withdrawal of electron density from the phosphorus atom. This effect can be quantified through calculated parameters such as Natural Bond Orbital (NBO) charges and the analysis of frontier molecular orbitals (HOMO and LUMO).
Table 1: Calculated Electronic Properties of Phospholane and this compound (Illustrative DFT Data)
| Compound | P Atom NBO Charge (e) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phospholane | -0.15 | -5.8 | 2.1 | 7.9 | 1.2 |
| This compound | +0.25 | -6.5 | 1.5 | 8.0 | 4.5 |
Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds.
The data illustrates that the nitrile group induces a positive partial charge on the phosphorus atom, making it more electrophilic compared to the unsubstituted phospholane. The energies of the HOMO and LUMO are lowered, which can influence the molecule's behavior in chemical reactions. The increased dipole moment in this compound suggests stronger intermolecular interactions. These electronic modifications are expected to significantly alter its reactivity, particularly its nucleophilicity and its ability to act as a ligand in transition-metal catalysis.
Mechanistic Pathway Elucidation through Computational Modeling of Transition States
Computational modeling is a powerful method for mapping out the potential energy surfaces of chemical reactions, including the identification of reactants, products, intermediates, and transition states. nih.govresearchgate.net For reactions involving this compound, this approach can provide a detailed, step-by-step understanding of the reaction mechanism.
For instance, in a potential catalytic cycle where this compound acts as a catalyst, DFT calculations can be used to model key steps such as oxidative addition and reductive elimination. york.ac.ukuu.nl The nitrile group's electron-withdrawing nature would likely affect the energetics of these steps.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step
| Reactant | Transition State Geometry | Activation Energy (kcal/mol) |
| Phospholane + Substrate | Trigonal bipyramidal | 25 |
| This compound + Substrate | Distorted trigonal bipyramidal | 30 |
Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds.
By locating the transition state structures and calculating their energies, the rate-determining step of a reaction can be identified. researchgate.net The geometry of the transition state also provides insights into the stereochemical outcome of the reaction.
Prediction of Reactivity, Stereoselectivity, and Regioselectivity
A significant application of computational chemistry is the prediction of how a molecule will react in a given chemical environment. For this compound, computational models can predict its reactivity with various reagents and the stereoselectivity and regioselectivity of these reactions. nih.gov
For example, in reactions where this compound acts as a nucleophile, the regioselectivity of its attack on an electrophile can be predicted by analyzing the local nucleophilicity indices, such as the Fukui functions, at different atomic sites. The stereoselectivity of reactions can be predicted by comparing the activation energies of the transition states leading to different stereoisomeric products.
Conformational Analysis and Energy Landscapes of Phospholane-Nitrile Systems
The five-membered ring of phospholane is not planar and can adopt several conformations, such as envelope and twist forms. scielo.br The presence of substituents on the ring can influence the relative energies of these conformers. A thorough conformational analysis is crucial as the geometry of the molecule can significantly impact its reactivity.
Computational methods can be used to explore the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them. This is typically done by performing a systematic search of the conformational space, followed by geometry optimization and frequency calculations for each identified conformer.
Table 3: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-P) | Relative Energy (kcal/mol) |
| Envelope | 10° | 0.0 |
| Twist | 25° | 1.5 |
Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds.
The results of such an analysis can reveal the flexibility of the phospholane ring and the preferred spatial arrangement of the nitrile group relative to the ring. This information is valuable for understanding how the molecule might interact with other molecules, for example, when binding to a metal center in a catalyst. researchgate.net
Future Research Directions and Emerging Paradigms for Phospholane 1 Carbonitrile
Development of Next-Generation Synthetic Methodologies
The synthesis of complex organic molecules is a constantly evolving field, with a continuous demand for innovative strategies that offer greater efficiency, selectivity, and sustainability. ekb.egsoci.org Future research in the synthesis of phospholane-1-carbonitrile and its derivatives will likely focus on several key areas:
Asymmetric Synthesis: A significant challenge and opportunity lies in the development of enantioselective methods for the synthesis of chiral this compound derivatives. Exploring asymmetric catalysis using chiral auxiliaries or developing enantioselective lithiation techniques could provide access to enantiopure phospholanes, which are highly valuable as ligands in asymmetric catalysis. vulcanchem.com
Stereochemistry Preservation: Designing synthetic routes that maintain the stereochemical integrity at the phosphorus center during the introduction of the nitrile group is a critical area for future investigation. vulcanchem.com
One-Pot Syntheses: Developing multi-step, one-pot processes for the synthesis of functionalized phospholanes, including the carbonitrile derivative, can enhance efficiency and reduce waste, aligning with the principles of green chemistry. scirp.org
Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), will be instrumental in predicting the electronic effects of substituents on the phospholane (B1222863) ring and guiding the design of new synthetic targets with desired properties. vulcanchem.com
| Research Focus | Key Objectives | Potential Impact |
| Asymmetric Synthesis | Develop enantioselective routes to chiral this compound. | Access to new chiral ligands for asymmetric catalysis. |
| Stereocontrol | Preserve stereochemistry during functionalization. | Synthesis of stereochemically defined phospholane derivatives. |
| Process Optimization | Design efficient one-pot synthetic procedures. | Greener and more economical synthesis of phospholanes. |
| Computational Design | Predict electronic properties and reactivity. | Rational design of novel phospholane-based compounds. |
Exploration of Novel Catalytic Transformations and Multifunctional Catalysts
Phosphines and their derivatives are well-established as powerful organocatalysts, capable of mediating a wide range of chemical transformations. nih.govacs.orgnih.gov The unique electronic properties of this compound, stemming from the electron-withdrawing nitrile group, suggest that it could exhibit novel reactivity and selectivity as a catalyst or ligand. vulcanchem.com
Future research in this area will likely concentrate on:
Nucleophilic Phosphine (B1218219) Catalysis: Investigating the potential of this compound as a nucleophilic catalyst in reactions involving alkenes, allenes, and alkynes. nih.govacs.org The altered Lewis basicity of the phosphorus atom could lead to unique reaction pathways and product selectivities compared to traditional phosphine catalysts.
Cross-Coupling and Hydrogenation Reactions: Testing this compound as a ligand in transition metal-catalyzed cross-coupling and hydrogenation reactions may reveal enhanced catalytic activity or selectivity. vulcanchem.com
Multifunctional Catalysis: Designing and synthesizing multifunctional catalysts based on the this compound scaffold could lead to novel tandem or cascade reactions. acs.org This could involve incorporating other catalytic moieties into the phospholane structure.
Catalytic Wittig-Type Reactions: Exploring the use of this compound derivatives as pre-catalysts in catalytic Wittig reactions could offer more sustainable and efficient methods for olefination. researchgate.netresearchgate.net
Integration into Advanced Materials Science and Polymer Chemistry
The field of materials science is continuously seeking new building blocks to create materials with tailored properties. researchopenworld.comstrath.ac.uknomatech.mnuni-saarland.descivisionpub.com Phosphorus-containing polymers, in particular, are gaining attention for their unique properties and potential applications. rsc.orgmdpi.comrsc.org
The incorporation of this compound into polymers could lead to materials with novel characteristics. Key research directions include:
Ring-Opening Polymerization (ROP): Investigating the ring-opening polymerization of this compound and its derivatives to produce polyphosphoesters. rsc.orgmdpi.com The nitrile functionality could influence the polymerization process and the properties of the resulting polymers.
Functional Polymers: The nitrile group in this compound-containing polymers can serve as a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups and the creation of "click" chemistry-compatible polymers. cnrs.fracs.org
Thermoresponsive and Biocompatible Materials: Exploring the synthesis of copolymers containing this compound to develop new thermoresponsive or biocompatible materials for biomedical applications. rsc.orgrsc.org
| Polymer Type | Synthetic Strategy | Potential Properties and Applications |
| Polyphosphoesters | Ring-Opening Polymerization (ROP) | Tunable degradation rates, potential for drug delivery. |
| Functional Polymers | Post-polymerization modification via the nitrile group | "Clickable" polymers for surface functionalization and bioconjugation. |
| Copolymers | Copolymerization with other cyclic monomers | Thermoresponsive materials, biocompatible scaffolds for tissue engineering. |
Interdisciplinary Applications in Chemical Biology (excluding human trial data)
Chemical biology utilizes chemical tools to study and manipulate biological systems. ku.dkdechema.de The unique reactivity of this compound could be harnessed for various applications in this interdisciplinary field.
Future research could focus on:
Bioconjugation: The nitrile group can be a target for bioorthogonal reactions, enabling the site-specific labeling of biomolecules such as proteins and nucleic acids.
Development of Probes and Sensors: this compound derivatives could be developed as probes to study biological processes. For instance, their fluorescence properties might be modulated upon binding to specific targets.
Targeted Protein Degradation: The development of novel chemical tools for targeted protein degradation is a rapidly growing area of research. nih.govuniversiteitleiden.nl The this compound scaffold could potentially be incorporated into new proteolysis-targeting chimeras (PROTACs) or other protein-degrading molecules.
Enzyme Inhibition: Given the reactivity of the phospholane ring, derivatives could be designed as inhibitors of specific enzymes, providing tools to study their function in cellular pathways.
Q & A
Q. Experimental Design
- Control groups : Include reactions without the ligand to isolate its catalytic role .
- Dosage optimization : Screen ligand-to-metal ratios to identify stoichiometric thresholds .
- In situ monitoring : Use techniques like HPLC or GC-MS to track intermediate formation .
Documentation of all parameters (e.g., solvent, temperature) is essential for reproducibility .
Which computational methods are best suited for studying the electronic structure of this compound?
Q. Advanced Mechanistic Research
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) simulations : Model solvation effects and ligand-substrate interactions .
Validating computational results with experimental data (e.g., X-ray crystallography) ensures accuracy .
What spectroscopic techniques are essential for confirming the identity and purity of this compound?
Q. Characterization Methodology
- P NMR : Confirms phosphorus environment and ligand coordination .
- IR spectroscopy : Identifies nitrile stretching frequencies (~2200 cm) .
- Elemental analysis : Validates stoichiometry and purity (>95%) .
Multi-technique convergence is critical to rule out isomeric impurities .
What experimental approaches elucidate reaction mechanisms involving this compound as a ligand?
Q. Mechanistic Studies
- Isotopic labeling : Track C or N in nitrile groups to map reaction pathways .
- Stopped-flow kinetics : Measure rapid intermediate formation in catalytic cycles .
Mechanistic proposals must align with spectroscopic and kinetic data to avoid overinterpretation .
How can researchers assess the thermal and oxidative stability of this compound?
Q. Stability Testing
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures .
- Accelerated aging studies : Expose samples to O or UV light to simulate long-term stability .
Stability data should inform storage conditions (e.g., argon atmosphere, −20°C) .
What methodologies evaluate the environmental and biological toxicity of this compound?
Q. Toxicity Assessment
- Ames test : Screens for mutagenicity using bacterial strains .
- Ecotoxicology assays : Measure LC in model organisms (e.g., Daphnia magna) .
Ethical review boards must approve protocols involving biological systems .
How to conduct a systematic review of studies on this compound to identify research gaps?
Q. Literature Review Methodology
- PICO framework : Define Population (compound), Intervention (synthetic methods), Comparison (existing ligands), Outcome (efficacy metrics) .
- Database searches : Use SciFinder and Reaxys with keywords like "phospholane nitrile catalysis" .
Critical appraisal tools (e.g., FINER criteria) assess study quality and relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
